molecular formula C4H5Br2N B8332111 2,4-Dibromobutanenitrile

2,4-Dibromobutanenitrile

Cat. No. B8332111
M. Wt: 226.90 g/mol
InChI Key: UMQUSNFXQFHNBW-UHFFFAOYSA-N
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Patent
US04173566

Procedure details

Reflux for 18 hours, a stirred mixture of 10 g of 2,4-dibromobutyronitrile, 7.35 g of benzhydrylamine, and 7.41 g of sodium bicarbonate in 100 ml of acetonitrile. Filter off the solids and remove the acetonitrile in vacuo. Treat the residue with ether and filter out insoluble solids. Wash the ether solution first with water, then with a solution of 5.40 g of oxalic acid in 200 ml of water, and finally with brine (saturated aqueous NaCl solution). Dry the solution over anhydrous magnesium sulfate and remove solvent in vacuo. Crystallize the solid residue from methylene chloride-hexane to obtain the analytically pure title compound, m.p. 103.5°-105.0° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:5][CH2:6]Br)[C:3]#[N:4].[CH:8]([NH2:21])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C(#N)C>[CH:8]([N:21]1[CH2:6][CH2:5][CH:2]1[C:3]#[N:4])([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C#N)CCBr
Name
Quantity
7.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
7.41 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Filter off the solids
CUSTOM
Type
CUSTOM
Details
remove the acetonitrile in vacuo
ADDITION
Type
ADDITION
Details
Treat the residue with ether
FILTRATION
Type
FILTRATION
Details
filter out insoluble solids
WASH
Type
WASH
Details
Wash the ether solution first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solution over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
remove solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallize the solid residue from methylene chloride-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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